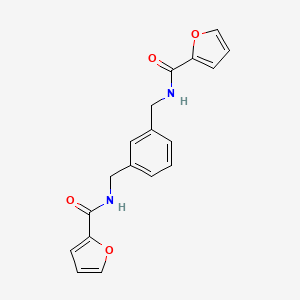

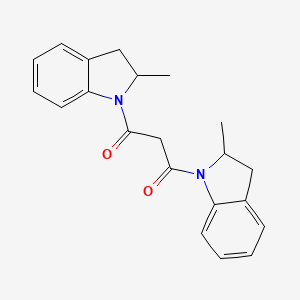

![molecular formula C12H16ClNO3S B2711236 {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol CAS No. 349098-57-3](/img/structure/B2711236.png)

{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a specialty product for proteomics research . It has a molecular formula of C12H16ClNO3S and a molecular weight of 289.78 .

Chemical Reactions Analysis

While specific chemical reactions involving “{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol” are not available, related compounds undergo electrophilic aromatic substitution . This involves the attack of an electrophile at carbon to form a cationic intermediate .Scientific Research Applications

Structure-Activity Relationship Studies

This compound has been used in preliminary structure-activity relationship studies on some novel s-substituted aliphatic analogues . These studies are crucial in understanding how the structure of a molecule relates to its observed activity. This can help in the design of new drugs with improved efficacy and reduced side effects .

Lipoxygenase Inhibitory Activity

The compound has shown significant lipoxygenase inhibitory potential . Lipoxygenases are a family of enzymes that are involved in the metabolism of fatty acids, leading to the production of signaling molecules that can mediate inflammatory responses. Therefore, inhibitors of these enzymes can have potential therapeutic applications in conditions associated with inflammation .

Antibacterial Activity

It has demonstrated significant antibacterial potential against several bacterial strains . This suggests that it could be further explored for the development of new antibacterial agents .

Drug Design and Synthesis

The compound is highly versatile, with the ability to form both neutral and charged species. This makes it useful in various applications such as drug design and synthesis.

Protein Engineering

Its ability to form both neutral and charged species can also be exploited in protein engineering. This involves the design and construction of new proteins with desired functionalities, which can have wide-ranging applications in biotechnology and medicine.

Enzyme Inhibition

The compound can be used in enzyme inhibition studies. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They have many uses in medicine (for treating diseases), in research (for studying the functions of enzymes), and in industry (for killing pests in crops, or controlling the rate of fermentation)^.

Alzheimer’s Disease Treatment

The compound has been synthesized as a potential drug candidate for the treatment of Alzheimer’s disease . Alzheimer’s disease is a progressive disorder that causes brain cells to waste away (degenerate) and die. A new drug candidate could potentially slow or stop this cell death .

Organic Synthesis

Finally, it is useful for organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design of synthetic routes, including the selection of reagents and reaction conditions .

Safety and Hazards

properties

IUPAC Name |

[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO3S/c13-11-3-5-12(6-4-11)18(16,17)14-7-1-2-10(8-14)9-15/h3-6,10,15H,1-2,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FROBWHAKIVORQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Amino-6-phenylpyrido[2,3-d]pyrimidin-7-yl)-3-tert-butylurea](/img/no-structure.png)

![4-isopropoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2711157.png)

![N-(2,2-dimethoxyethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2711158.png)

![N-[3-(benzyloxy)-2-thienyl]-N'-phenylurea](/img/structure/B2711162.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2711163.png)

![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3'-chloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2711164.png)

![1-(4-Fluorophenyl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2711169.png)